Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone
Description
2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Br4O6S. It is known for its unique structure, which includes two brominated phenyl rings connected by a sulfonyl group and linked to ethoxy groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Properties
IUPAC Name |
2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQIWFJRDGFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201970 | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53714-39-9 | |
| Record name | 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53714-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053714399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Role of Bromides and Iodides
Etherification of TBS with allyl chloride is significantly accelerated by bromide or iodide salts (e.g., NaBr, KI) or substances capable of generating these halides in situ. These catalysts enable nucleophilic substitution by stabilizing the transition state and mitigating side reactions. For instance, sodium bromide (NaBr) in a 0.01–10 molar ratio relative to TBS enhances reaction rates and yields. The catalytic mechanism involves the formation of a reactive alkoxide intermediate, which displaces the chloride ion from allyl chloride.
Optimized Reaction Conditions:
- Catalyst Loading: 0.1–10 moles of NaBr per mole of TBS.
- Solvent System: Water-isopropyl alcohol mixtures (e.g., 900 g water + 200 g isopropyl alcohol) improve reagent miscibility.
- Reflux Duration: 8–10 hours under reflux ensures complete conversion, monitored by acidification tests to detect unreacted TBS.
Bromination of Allyl Ether Intermediates
While the target compound features a 2-hydroxyethoxy group, the patents describe further bromination of allyl ether intermediates to produce bis-(3,5-dibromo-4-dibromopropyloxyphenyl) sulfone. This step involves treating the allyl ether with bromine (Br₂) in methylene chloride at 30–40°C. The reaction proceeds via electrophilic addition across the allyl double bond, followed by substitution to introduce bromine atoms.
Reaction Specifics:
- Stoichiometry: A 2:1 molar ratio of bromine to allyl ether ensures complete dibromination.
- Workup: Sequential washing with water, sodium bicarbonate, and water removes residual acids and salts.
- Product Isolation: Evaporation of methylene chloride under reduced pressure yields a glassy resin, which is further purified by recrystallization.
Comparative Analysis of Etherification Reagents
The choice of alkylating agent critically influences the efficiency and selectivity of the etherification step. While allyl chloride is cost-effective, its use necessitates catalytic bromide additives to achieve practical reaction rates. Substituting allyl chloride with ethylene chlorohydrin (Cl-CH₂CH₂-OH) could directly introduce the 2-hydroxyethoxy group without requiring post-synthetic modifications. However, this reagent’s higher cost and potential side reactions (e.g., self-condensation) may limit its industrial applicability.
Reagent Comparison Table
| Parameter | Allyl Chloride | Ethylene Chlorohydrin |
|---|---|---|
| Cost | Low | Moderate |
| Reaction Rate | Moderate (with NaBr) | Unknown |
| By-Products | Minimal | Potential diols |
| Catalytic Required | Yes (NaBr/KI) | Likely |
Process Optimization and Yield Enhancement
The patented methods emphasize yield optimization through:
- Reagent Stoichiometry: Using 2.5 moles of allyl chloride per mole of TBS ensures complete etherification.
- Temperature Control: Reflux conditions (≈80°C) balance reaction speed and by-product formation.
- Catalyst Recycling: Reusing NaBr from HBr neutralization reduces material costs by up to 40%.
Typical Yield Data:
Chemical Reactions Analysis
Core Reaction Types
The compound participates in three primary reaction categories:
Allyl Etherification Mechanism
This reaction is central to its derivatization. The process involves:
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Reagents : Allyl chloride (2.5 moles per mole of starting material) and sodium hydroxide .
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Catalysts : Sodium bromide (1 mole per mole of substrate) to accelerate the reaction .
-
Conditions : Reflux in isopropyl alcohol/water mixtures at 80–100°C for 8–10 hours .
Key Observations :
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Without bromide catalysts, the reaction rate drops significantly, and incomplete conversion occurs .
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Completion is confirmed by acidification of the reaction mixture; a clear solution indicates full conversion .
Bromination Pathways
Post-etherification bromination enhances flame-retardant properties:
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Reagents : Bromine or HBr generated in situ during prior synthesis steps .
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Conditions : Neutralization of HBr by NaOH forms NaBr, which is recycled as a catalyst .
Critical Factor :
Catalyst Impact on Reaction Kinetics
Catalysts drastically alter reaction efficiency:
| Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| NaBr | 8–10 hrs | 91 | Optimal for allyl etherification . |
| MgBr₂ | 12+ hrs | 78 | Requires post-reaction acid washing . |
| None | Incomplete | <50 | Unviable for industrial use . |
Side Reactions and By-Products
Scientific Research Applications
2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated phenyl rings and sulfonyl group play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy))diethanol
- 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diethanol
- Bis(4-(2-hydroxyethoxy)-3,5-dibromophenyl)sulfone
Uniqueness
2,2’-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol is unique due to its specific arrangement of brominated phenyl rings and the presence of a sulfonyl group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Biological Activity
Introduction
Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (CAS Number: 53714-39-9) is an organic compound characterized by its unique structural features, including two 4-(2-hydroxyethoxy)-3,5-dibromophenyl groups linked through a sulfone moiety. Its molecular formula is , and it has a molecular weight of 653.96 g/mol. The presence of hydroxyl and bromine substituents enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science .
Chemical Properties
The compound's structure includes several functional groups that contribute to its chemical reactivity:
- Sulfone Group (-SO2-) : This moiety is known for its stability and ability to participate in various chemical transformations.
- Dibrominated Phenyl Rings : The bromine atoms enhance the compound's reactivity and may impart biological activity.
- Hydroxyethoxy Groups : These groups can influence solubility and interaction with biological systems.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 653.96 g/mol |
| Functional Groups | Sulfone, Hydroxy, Dibrominated Phenyl |
| Potential Applications | Pharmaceuticals, Materials Science |
Biological Activity
Despite its promising chemical structure, there is currently limited specific research on the biological activity of this compound. However, related sulfone compounds have demonstrated various biological activities:
- Antitumor Activity : Some sulfone derivatives are known to exhibit antiproliferative effects against cancer cell lines. For instance, sulfone analogues of vitamin D have shown significant activity in inhibiting tumor growth in vitro and in vivo .
- Anti-inflammatory Properties : Research indicates that certain sulfone compounds can modulate inflammatory responses. They may inhibit the production of proinflammatory cytokines and reduce nitric oxide production in macrophage models .
- Antifungal Activity : Novel sulfone derivatives have been synthesized with antifungal properties, demonstrating the potential for this class of compounds to combat fungal infections .
Table 2: Biological Activities of Related Sulfone Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Trifluoromethyl Sulfone Analogue | Antiproliferative | |
| 2-Sulfonyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Antifungal | |
| Dapsone | Antimicrobial |
Mechanism of Action
While specific mechanisms for this compound are not well-documented, the general mechanisms observed in similar compounds include:
- Inhibition of Enzyme Activity : Many sulfone derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and tumor progression.
- Interaction with Biomolecules : The ability to interact with proteins or nucleic acids may play a role in its potential efficacy as a pharmaceutical agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic oxidation of precursor sulfides. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., Purospher® STAR) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, coupled with UV detection at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent .
Q. How can researchers assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL project framework ():
- Step 1 : Determine physical-chemical properties (e.g., log P, solubility) via shake-flask or column elution methods.
- Step 2 : Conduct biodegradation assays using OECD 301 guidelines with activated sludge.
- Step 3 : Analyze abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions.
- Step 4 : Use LC-MS/MS to quantify degradation products and model distribution using software like EPI Suite .
Q. What analytical techniques are recommended for detecting trace impurities in this sulfone derivative?
- Methodological Answer : Combine:
- HPLC-DAD (Diode Array Detection) with a hydrophilic-lipophilic balanced (HLB) column for broad-spectrum impurity screening.
- GC-MS/MS for volatile byproducts (e.g., brominated phenols) using electron ionization (EI) at 70 eV.
- Dispersive Solid-Phase Extraction (dSPE) with QuEChERS kits to isolate impurities from complex matrices .
Advanced Research Questions
Q. How can contradictory data on the compound’s degradation pathways in soil vs. aquatic environments be resolved?
- Methodological Answer :
- Approach : Design a split-plot experiment (randomized blocks) with soil and water matrices, varying redox conditions (aerobic/anaerobic). Monitor degradation kinetics using ¹⁴C-labeled compound and autoradiography .
- Conflict Resolution : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., microbial diversity, organic carbon content). Cross-validate with isotopic tracing (δ¹³C) to differentiate biotic vs. abiotic pathways .
Q. What mechanistic studies elucidate the compound’s bioactivity in antioxidant or endocrine-disruption assays?
- Methodological Answer :
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with UV-Vis quantification at 517 nm. Compare IC₅₀ values against Trolox standards .
- Endocrine Disruption : Employ reporter gene assays (e.g., ER-CALUX®) transfected into human breast cancer cells (MCF-7). Dose-response curves (0.1–100 μM) with 17β-estradiol as a positive control. Validate via competitive binding assays with ³H-estradiol .
Q. How can advanced computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of estrogen receptor alpha (PDB ID: 1A52) or androgen receptor (PDB ID: 2AM9). Set grid parameters to 60 × 60 × 60 ų centered on the ligand-binding domain.
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze binding free energy via MM-PBSA and hydrogen bond occupancy .
Q. What strategies improve sensitivity in quantifying this sulfone derivative in complex biological matrices?
- Methodological Answer :
- Sample Prep : Use magnetic solid-phase extraction (MSPE) with Fe₃O₄@SiO₂-C18 nanoparticles. Optimize pH (6–8) and elution solvent (methanol:acetic acid, 95:5).
- Instrumentation : Deploy LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode. Key transitions: m/z 589 → 79 (Br⁻) and 589 → 81 (Br⁻). Set collision energy to 25 eV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
